molecular formula C19H17NO3 B1387073 Methyl 1-benzyl-3-formyl-6-methyl-1H-indole-2-carboxylate CAS No. 1170477-28-7

Methyl 1-benzyl-3-formyl-6-methyl-1H-indole-2-carboxylate

Cat. No.: B1387073
CAS No.: 1170477-28-7
M. Wt: 307.3 g/mol
InChI Key: GXFMPKDCWMUJTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, such as “Methyl 1-benzyl-3-formyl-6-methyl-1H-indole-2-carboxylate”, is a topic of interest in the field of organic chemistry . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code and Canonical SMILES. For example, the InChI code for a similar compound, “Methyl 3-formylindole-6-carboxylate”, is 1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-13)5-12-10(9)4-7/h2-6,12H,1H3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular weight, XLogP3, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and formal charge. For example, the molecular weight of a similar compound, “Methyl 3-formylindole-6-carboxylate”, is 203.19 g/mol .

Safety and Hazards

The safety and hazards of a compound can be determined by its hazard statements and precautionary statements. For example, the hazard statements for a similar compound, “Methyl 3-formylindole-6-carboxylate”, are H315, H319, and H335, and its precautionary statements are P261, P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

Methyl 1-benzyl-3-formyl-6-methyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which is involved in tryptophan metabolism . This inhibition can lead to alterations in immune responses and has potential therapeutic implications for cancer and other diseases.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of nuclear receptors and transcription factors, leading to changes in gene expression . Additionally, this compound may impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing cellular energy production and overall metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the binding of this compound to IDO results in the inhibition of tryptophan catabolism . This interaction can modulate immune responses and has potential therapeutic applications in cancer treatment. Additionally, changes in gene expression induced by this compound can further influence cellular functions and disease outcomes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to this compound may result in sustained changes in cellular functions, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of immune responses . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, and alterations in metabolic pathways. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, the inhibition of IDO by this compound can lead to changes in tryptophan metabolism and the production of downstream metabolites . These alterations can impact immune responses and overall metabolic flux, highlighting the importance of understanding the metabolic pathways influenced by this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound within cells can influence its activity and overall effectiveness. Understanding these transport mechanisms is essential for optimizing the therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

methyl 1-benzyl-3-formyl-6-methylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-13-8-9-15-16(12-21)18(19(22)23-2)20(17(15)10-13)11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFMPKDCWMUJTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2CC3=CC=CC=C3)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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